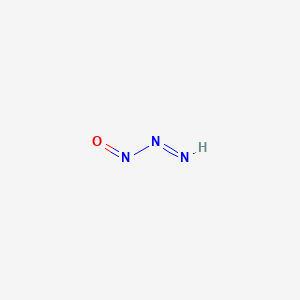
3-Oxotriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxotriaz-1-ene is a nitrogen-containing heterocyclic compound with the molecular formula HN₃O. It is part of the triazene family, which is characterized by the presence of a diazoamino group (–N=NN–). This compound has garnered interest due to its unique structural, biological, and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxotriaz-1-ene typically involves the reaction of hydrazine derivatives with nitroso compounds. One common method is the reaction of hydrazine hydrate with nitrosyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxotriaz-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazene oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diazoamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include triazene oxides, amines, and substituted triazenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Oxotriaz-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxotriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
1,2,3-Triazene: Shares the triazene core structure but differs in the position of substituents.
1,3,5-Triazine: Another nitrogen-containing heterocycle with different chemical properties.
Tetrazene: Contains an additional nitrogen atom, leading to distinct reactivity.
Uniqueness: 3-Oxotriaz-1-ene is unique due to its specific arrangement of nitrogen atoms and the presence of an oxo group. This structure imparts distinct chemical reactivity and biological activity compared to other triazene derivatives .
Properties
CAS No. |
90251-10-8 |
|---|---|
Molecular Formula |
HN3O |
Molecular Weight |
59.028 g/mol |
IUPAC Name |
N-iminonitrous amide |
InChI |
InChI=1S/HN3O/c1-2-3-4/h1H |
InChI Key |
DLEPSVFTDBBTRX-UHFFFAOYSA-N |
Canonical SMILES |
N=NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















